molecular formula C9H16ClN3 B2423473 N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride CAS No. 2171988-42-2

N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride

Cat. No.: B2423473
CAS No.: 2171988-42-2
M. Wt: 201.7
InChI Key: SWTIHJVPMASFIU-UHFFFAOYSA-N
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Description

N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H16ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Scientific Research Applications

N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride has several scientific research applications:

Safety and Hazards

The safety data sheet for “N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride” indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It’s important to handle all chemicals with appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride typically involves the reaction of N-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrazoles.

Mechanism of Action

The mechanism of action of N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-10-8-4-2-5-9(8)12-7-3-6-11-12;/h3,6-10H,2,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTIHJVPMASFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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